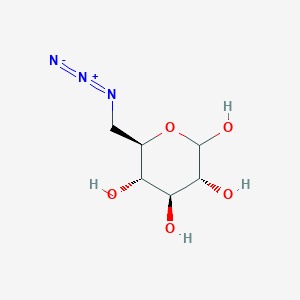

6-Azido-6-deoxy-D-glucopyranose

Description

Contextualizing Azide-Modified Carbohydrates in Modern Chemical Biology

Carbohydrates are involved in a vast array of biological processes, from cell-cell recognition and signaling to immune responses. nih.gov The study of these complex biomolecules, often referred to as glycans, has been historically challenging due to their intricate structures and dynamic nature. nih.gov Azide-modified carbohydrates, a class of synthetic sugars, have become indispensable tools in glycobiology. nih.gov The azide (B81097) group is small, stable, and, crucially, bioorthogonal, meaning it does not react with native functional groups found in biological systems. uni-konstanz.denih.gov This allows researchers to introduce these modified sugars into living cells and organisms, where they are processed by the cell's own metabolic machinery and incorporated into glycoconjugates. nih.govsigmaaldrich.com

The introduction of an azide moiety into a carbohydrate creates a chemical reporter that can be selectively targeted with a complementary probe. nih.gov This strategy, known as metabolic oligosaccharide engineering, enables the visualization, tracking, and isolation of specific glycans and glycoproteins. nih.gov The versatility of the azide group allows for its conjugation to various tags, such as fluorescent dyes or affinity labels like biotin (B1667282), through highly specific chemical reactions. nih.gov This has opened up new avenues for understanding the roles of glycosylation in health and disease. nih.gov

Significance of 6-Azido-6-deoxy-D-glucopyranose as a Bioorthogonal Precursor

This compound stands out as a particularly significant bioorthogonal precursor due to its structural similarity to D-glucose, a central molecule in cellular metabolism. This similarity allows it to be recognized and utilized by glucose transporters and various enzymes within the cell. Once inside the cell, it can participate in metabolic pathways, leading to its incorporation into a range of glycoconjugates. nih.gov The strategic placement of the azide at the 6-position is key to its utility, as it allows the sugar to mimic natural glycosylation processes.

The bioorthogonal nature of the azide group in this compound is the cornerstone of its application. It serves as a "chemical handle" that can be specifically and efficiently reacted with an alkyne-containing probe via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with a strained cyclooctyne (B158145) probe via strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov These "click chemistry" reactions are highly efficient and can be performed under physiological conditions, making them ideal for studying biological processes in living systems. nih.govspringernature.com The ability to selectively label biomolecules containing this azido (B1232118) sugar provides researchers with a powerful tool to investigate protein-specific glycation and other glycosylation events. sigmaaldrich.com

Overview of Research Domains Utilizing this compound

The unique properties of this compound have led to its application across a diverse range of research domains. A primary area of its use is in metabolic labeling and imaging . By feeding cells or organisms with this azido sugar, researchers can visualize the localization and dynamics of glycoconjugates in real-time. nih.govnih.gov This has been instrumental in studying processes like cell surface glycosylation and the trafficking of glycoproteins. nih.gov

In the field of proteomics , this compound is used for the identification and characterization of glycoproteins. nih.govnih.gov After metabolic incorporation, the azide handle allows for the enrichment of glycosylated proteins from complex cellular lysates, which can then be identified by mass spectrometry. nih.gov This has led to the discovery of novel glycoproteins and a better understanding of the "glycoproteome."

Furthermore, this compound has proven valuable in investigating the substrate specificity of enzymes involved in glucose metabolism. nih.govnih.gov Studies have shown that enzymes like O-GlcNAc transferase can utilize the UDP-activated form of 6-azido-6-deoxy-glucose as a substrate, leading to the labeling of intracellular proteins. nih.govnih.gov This has provided insights into the promiscuity of certain glycosyltransferases and has even led to the discovery of new types of protein modifications. nih.gov

The applications of this compound also extend to the development of diagnostic tools and therapeutic strategies . ontosight.ai By selectively targeting and imaging glycans that are overexpressed in certain diseases, such as cancer, this compound holds potential for improved diagnostics. mdpi.com Moreover, its use in understanding host-pathogen interactions and immune responses opens up possibilities for novel therapeutic interventions. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₁₁N₃O₅ | sigmaaldrich.comnih.gov |

| Molecular Weight | 205.17 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 20847-05-6 | sigmaaldrich.comsigmaaldrich.cn |

| Appearance | Solid | sigmaaldrich.comsigmaaldrich.cn |

| Reaction Suitability | Click Chemistry | sigmaaldrich.comsigmaaldrich.cn |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5S,6R)-6-(azidomethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-1-2-3(10)4(11)5(12)6(13)14-2/h2-6,10-13H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLRUUHRGSJVMD-GASJEMHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Azido 6 Deoxy D Glucopyranose

Chemoenzymatic Synthesis of 6-Azido-6-deoxy-D-glucopyranose and Related Analogs

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules like this compound and its derivatives. This approach leverages the high stereo- and regioselectivity of enzymes, which circumvents the need for extensive protecting group manipulations often required in purely chemical methods. researchgate.netresearchgate.net The reaction conditions for enzyme-catalyzed glycosylations are typically mild, proceeding in aqueous environments. researchgate.net

A notable chemoenzymatic strategy involves the synthesis of uridine diphosphate (UDP)-α-6-N3-glucose. This method utilizes the natural enzyme stereo-selectivity of Bifidobacterium longum (BLUSP) to expand the scope for creating UDP-sugars, particularly those containing bioorthogonal functional groups like azides. researchgate.net Similarly, GDP-azidodeoxymannoses have been successfully prepared from corresponding azidomannose-1-phosphates and GTP using the enzyme GDP-Mannosepyrophosphorylase (GDP-ManPP) from Salmonella enterica. researchgate.net

Another approach involves the use of promiscuous carbohydrate processing enzymes. For instance, a kinase with a broadened substrate range, achieved through mutations, can accommodate various unnatural sugars, including 6-azido-6-deoxy-glucose, to produce sugar-1-phosphates. researchgate.net These phosphorylated intermediates are crucial for the subsequent enzymatic synthesis of activated sugar nucleotides. researchgate.net Transglycosylation reactions, catalyzed by enzymes like β-D-xylosidase from Aspergillus niger, have also been employed to synthesize related azido-sugar analogs. nih.gov

Classical Synthetic Approaches for this compound

Classical organic synthesis provides robust and well-established methods for producing this compound. These methods primarily rely on the selective modification of the D-glucose scaffold.

The introduction of the azide (B81097) moiety at the C6 position of D-glucopyranose is typically achieved through a nucleophilic substitution reaction. The azide ion (N₃⁻) is an excellent nucleophile for Sɴ2 reactions, allowing for the efficient formation of carbon-nitrogen bonds. nih.govmasterorganicchemistry.com

The synthetic route generally involves two key steps:

Activation of the Primary Hydroxyl Group: The hydroxyl group at the C6 position is not a good leaving group. Therefore, it must first be converted into a more reactive species. A common strategy is to transform it into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or mesylate. This is often accomplished by reacting the glucose derivative with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride in the presence of a base like pyridine (B92270). nih.goviucr.orgiucr.org

Displacement with Azide: The resulting sulfonate ester at the C6 position serves as an excellent leaving group. Subsequent treatment with an azide salt, typically sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF), leads to the nucleophilic displacement of the sulfonate and the formation of the 6-azido-6-deoxy product. nih.goviucr.orgiucr.org This reaction proceeds with high efficiency, especially when performed on protected sugar intermediates. nih.gov For example, nucleophilic substitution on protected sugars can achieve yields as high as 98%. nih.gov

An alternative to sulfonate esters is the Appel reaction, which can be used to convert unprotected sugars into azido (B1232118) glycosides by using triphenylphosphine/carbon tetrabromide in combination with sodium azide. scholaris.ca

Protecting groups are essential in carbohydrate chemistry to ensure the regioselective modification of a specific hydroxyl group among several. wiley-vch.deoup.com In the synthesis of this compound, protecting groups prevent unwanted reactions at the hydroxyl groups on C1, C2, C3, and C4, directing the functionalization specifically to the C6 position. iucr.orgiucr.org

A common strategy involves the use of cyclic acetals to protect vicinal diols. wiley-vch.de For instance, an isopropylidene group (acetonide) can be used to protect the C1 and C2 hydroxyls of D-glucose. iucr.orgiucr.org This approach is advantageous as it reduces the number of synthetic steps and simplifies purification. iucr.org Benzyl ethers are also widely used as "permanent" protecting groups due to their stability under various reaction conditions and their facile removal via catalytic hydrogenation. wiley-vch.de

Table 1: Protecting Groups in this compound Synthesis

| Protecting Group | Position(s) Protected | Typical Reagents for Introduction | Typical Reagents for Removal |

|---|---|---|---|

| Isopropylidene (Acetonide) | C1, C2 or C4, C6 | Acetone, Acid Catalyst | Acidic Hydrolysis |

| Benzyl (Bn) | O2, O3, O4 | Benzyl Bromide, Base (e.g., NaH) | Catalytic Hydrogenation (H₂, Pd/C) |

| Acetyl (Ac) | O1, O2, O3, O4 | Acetic Anhydride (B1165640), Pyridine | Zemplén conditions (catalytic NaOMe) |

Click Chemistry Functionalization of this compound

The azide group on this compound serves as a versatile chemical handle for further modification using "click chemistry." This set of reactions is known for being highly efficient, selective, and biocompatible. acs.orgresearchgate.net The most prominent example is the azide-alkyne cycloaddition.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust reaction that joins an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. acs.orgwikipedia.org This reaction is widely used for bioconjugation due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. acs.orgresearchgate.netnih.gov

In the context of this compound, the CuAAC reaction allows for the covalent attachment of various molecules, including fluorescent dyes, biotin (B1667282) tags, peptides, or other carbohydrates, that have been functionalized with a terminal alkyne. nih.govresearchgate.net The reaction is typically catalyzed by a copper(I) source, which can be added directly (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. nih.govjenabioscience.com The resulting triazole linker is chemically stable, making it an ideal covalent bridge. acs.org

Table 2: Example of CuAAC Reaction Components

| Component | Role | Example |

|---|---|---|

| Azide Substrate | The "handle" for clicking | This compound |

| Alkyne Substrate | Molecule to be attached | Alkyne-terminated fluorescent dye |

| Copper(I) Catalyst | Catalyzes the cycloaddition | Copper(II) Sulfate + Sodium Ascorbate |

| Ligand (optional) | Accelerates reaction, protects biomolecules | Tris(benzyltriazolylmethyl)amine (TBTA) |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the click reaction. magtech.com.cnnih.gov The driving force for this reaction is the ring strain of a cyclic alkyne, such as a dibenzocyclooctyne (DIBO) or biarylazacyclooctynone (BARAC). magtech.com.cnnih.govnih.gov These strained alkynes react rapidly and selectively with azides without the need for a cytotoxic copper catalyst. magtech.com.cnnih.gov

The absence of a copper catalyst makes SPAAC particularly suitable for applications in living systems, such as labeling glycans on the surface of cells. magtech.com.cnnih.gov this compound can be metabolically incorporated into cellular glycoconjugates, and the exposed azide groups can then be tagged with probes functionalized with a strained alkyne. nih.govnih.gov The reaction kinetics of SPAAC are exceptional, allowing for imaging at low concentrations of the labeling reagent. magtech.com.cn

Table 3: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) is required | No catalyst needed |

| Alkyne | Terminal alkyne | Strained cyclic alkyne (e.g., cyclooctyne) |

| Biocompatibility | Copper toxicity can be a concern for living systems | High biocompatibility, suitable for in vivo studies |

| Reaction Rate | Generally very fast, can be tuned with ligands | Can be exceptionally fast, dependent on ring strain |

| Primary Use | General bioconjugation, materials science | Live-cell imaging, in vivo labeling |

Staudinger Ligation and Other Bioorthogonal Reactions

The azide group at the C-6 position of this compound serves as a chemical handle for various bioorthogonal reactions, which are chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.org These reactions are crucial for the specific labeling and visualization of biomolecules.

The Staudinger ligation is a well-established bioorthogonal reaction that occurs between an azide and a triarylphosphine. nih.gov This reaction proceeds under mild, physiological conditions to form a stable amide bond. nih.gov When this compound or its derivatives are incorporated into cellular glycans, the azide group can be targeted with a phosphine-containing probe (e.g., linked to biotin or a fluorophore) to enable detection and purification of the modified biomolecules. thermofisher.comnih.gov The classic Staudinger reaction involves the formation of an aza-ylide intermediate, which is then hydrolyzed in aqueous environments to produce a primary amine and a phosphine oxide. A modification of this, the traceless Staudinger ligation, avoids leaving the phosphine oxide motif in the final product. nih.gov

In addition to the Staudinger ligation, other bioorthogonal reactions have been developed for azides. The strain-promoted alkyne-azide cycloaddition (SPAAC) , also known as copper-free click chemistry, is a highly efficient reaction between an azide and a strained cyclooctyne (B158145). wikipedia.orgnih.gov This reaction exhibits faster kinetics than the Staudinger ligation and has become a widely used tool for in vivo imaging and labeling. nih.gov The azide group of this compound can readily participate in SPAAC reactions, providing a robust method for conjugating it to various molecular probes.

These bioorthogonal reactions have been instrumental in studying cell surface glycans. By metabolically labeling cells with azido-sugars like peracetylated this compound, researchers can visualize the localization and dynamics of glycoconjugates in living organisms. nih.govnih.gov

Derivatization of this compound for Specific Research Applications

The chemical structure of this compound can be readily modified to create derivatives tailored for specific research purposes. These derivatizations are key to its utility in a wide range of applications, from the synthesis of complex carbohydrates to the generation of nucleotide sugar analogs for enzymatic studies.

Glycosidic Linkage Formation with this compound

The formation of glycosidic bonds is a fundamental process in carbohydrate chemistry. This compound can be utilized as a building block in the synthesis of more complex oligosaccharides and glycoconjugates. An example of this is the synthesis of L-menthyl 6-azido-6-deoxy-α-D-glucopyranoside. This synthesis involves the conversion of L-menthyl 2,3,4-tri-O-acetyl-6-O-p-tolylsulfonyl-α-D-glucopyranoside to the corresponding 6-azido derivative by reaction with sodium azide in a mixture of N,N'-dimethylformamide and water under reflux conditions. cdnsciencepub.com Subsequent deacetylation would yield the final product. The ability to form such glycosidic linkages is crucial for creating probes to study carbohydrate-binding proteins and enzymes.

Preparation of Acetylated Forms of this compound

Acetylation of the hydroxyl groups of this compound is a common strategy to increase its lipophilicity, thereby enhancing its cell permeability for metabolic labeling studies. The per-O-acetylated form, 1,2,3,4-tetra-O-acetyl-6-azido-6-deoxy-D-glucose, is a widely used metabolic chemical reporter. researchgate.net

A common synthetic route to acetylated 6-azido-6-deoxy-D-glucose involves a two-step process starting from a protected glucose derivative. For instance, a compound with a free primary hydroxyl group at the C-6 position is first treated with triflic anhydride (Tf₂O) and 2,6-lutidine. This is followed by the substitution of the resulting triflate group with an azide group using tetrabutylammonium azide (TBAN₃) at room temperature, which can result in a high yield of the 6-azido product. acs.org

| Starting Material | Reagents | Product | Yield |

| Protected glucose with free 6-OH | 1. Tf₂O, 2,6-lutidine 2. TBAN₃ | 6-(azidomethyl)-1,2,3,4-tetra-O-acetyl-d-glucose | 96% |

Synthesis of Nucleotide Sugar Analogs (e.g., UDP-6-azido-6-deoxy-D-glucose, UDP-6-azido-6-deoxy-N-acetyl-D-galactosamine)

Nucleotide sugars are the activated donors used by glycosyltransferases to build oligosaccharides and glycoconjugates. The synthesis of nucleotide sugar analogs of this compound is therefore of great interest for probing and inhibiting these enzymes.

UDP-6-azido-6-deoxy-N-acetyl-D-galactosamine (UDP-6-azido-GalNAc) is another important nucleotide sugar analog. A process for its large-scale production has been developed using an enzymatic cascade. nih.gov This process utilizes the N-acetylhexosamine kinase (NahK) from Bifidobacterium longum and the UDP-sugar pyrophosphorylase (AGX1) from Homo sapiens. nih.gov In a repetitive-batch mode, this system has been shown to produce gram-scale quantities of UDP-6-azido-GalNAc with high yields. nih.gov

| Nucleotide Sugar Analog | Synthetic Approach | Key Enzymes | Reported Yield |

| UDP-6-azido-6-deoxy-D-glucose | Chemoenzymatic | AtUSP | 72% (enzymatic step) |

| UDP-6-azido-6-deoxy-N-acetyl-D-galactosamine | Enzymatic Cascade | NahK, AGX1 | up to 97% |

Chemoenzymatic and Enzymatic Transformations Involving this compound Substrates

The integration of chemical synthesis with enzymatic transformations provides powerful tools for the creation of complex carbohydrates. This compound and its derivatives are valuable substrates in such chemoenzymatic systems due to the bioorthogonal nature of the azide group.

Glycosyltransferase Substrate Specificity with this compound Analogs

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor molecule. While often specific, many glycosyltransferases exhibit a degree of substrate promiscuity, allowing them to recognize and transfer modified sugars.

It has been demonstrated that UDP-6"-azido-6"-deoxy-UDP-N-acetylglucosamine (UDP-6Az-GlcNAc) can act as a donor substrate for the human UDP-GlcNAc:polypeptidyltransferase (OGT). researchgate.netnih.gov This enzyme was able to transfer the 6-azido-GlcNAc moiety to the acceptor protein nucleoporin 62 (nup62). nih.gov This finding is significant as it allows for the introduction of an azide group into O-GlcNAc modified proteins, which can then be further functionalized using bioorthogonal chemistry.

Furthermore, a mutant glycosynthase derived from Humicola insolens cellulase has been shown to polymerize 6'-azido-α-cellobiosyl fluoride (B91410). nih.gov This resulted in the formation of cellulose oligosaccharides with regularly spaced azide groups, demonstrating that enzymes can be engineered to accept and process substrates bearing the 6-azido-6-deoxy modification. nih.gov

These examples highlight the potential of using this compound analogs to probe the activity of glycosyltransferases and to generate novel, functionalized glycoconjugates.

Glycosynthase-Mediated Polymerization of this compound Derivatives

Glycosynthases, which are engineered mutant glycosidases, offer a powerful enzymatic approach for the synthesis of polysaccharides with defined structures. A significant application of this technology is the polymerization of chemically modified monosaccharide or oligosaccharide donors, such as derivatives of this compound. This method allows for the creation of "tailor-made" polysaccharides, where the azide group is strategically incorporated into the polymer backbone. The azide functionality serves as a versatile chemical handle for subsequent modifications, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".

Detailed research has demonstrated the feasibility of using glycosynthases to produce azido-functionalized oligosaccharides and polysaccharides. One prominent example involves a mutant variant of the endo-cellulase HiCel7B from Humicola insolens, specifically the HiCel7B E197A mutant. nih.gov This glycosynthase was successfully employed to catalyze the polymerization of 6′-azido-α-cellobiosyl fluoride. nih.gov The reaction resulted in the formation of cellulose oligosaccharides with regularly substituted azide groups. nih.gov This chemoenzymatic synthesis was highly efficient, achieving a yield of 88% and producing polymers with a degree of polymerization (DP) of up to 32. nih.gov The resulting azido-substituted cellulose serves as a platform for further functionalization; for instance, it was subsequently reacted with an alkyne-functionalized Alexa Fluor dye via a Huisgen cycloaddition to produce fluorescently labeled polymers. nih.gov

Another study focused on the synthesis of an alternating 6-azido-6-deoxy-1,3-1,4-β-glucan. tdx.cat This was achieved through the glycosynthase-catalyzed polymerization of a 6'-azido-6'-deoxylaminarbiosyl fluoride donor. tdx.cat The success of this polymerization hinges on the acceptance of the modified glycosyl donor at both the donor and acceptor subsites of the enzyme. tdx.cat The introduction of the azide functionality required careful consideration and synthesis of appropriate donor and acceptor molecules to study its effect on the enzymatic reaction. tdx.cat This approach highlights the ability of glycosynthases to create complex, functionalized polysaccharides that are otherwise difficult to obtain. researchgate.net

The data from these polymerization reactions are summarized in the table below.

| Glycosynthase | Azido-Donor Substrate | Resulting Polymer | Degree of Polymerization (DP) | Yield (%) |

| HiCel7B E197A | 6′-azido-α-cellobiosyl fluoride | Regularly azido-substituted cellulose oligosaccharides | up to 32 | 88% nih.gov |

| Not Specified | 6'-azido-6'-deoxylaminarbiosyl fluoride | Alternating 6-azido-6-deoxy-1,3-1,4-β-glucan | Not Specified | Not Specified |

This chemoenzymatic strategy combines the precision of enzymatic catalysis with the versatility of chemical synthesis, enabling the production of novel biomaterials. nih.gov The incorporation of azide groups at specific positions within a polysaccharide chain opens avenues for developing advanced materials for biomedical and industrial applications. researchgate.net

Applications in Chemical Biology and Glycoscience

Metabolic Labeling Strategies Using 6-Azido-6-deoxy-D-glucopyranose

Metabolic labeling with azide-modified sugars has become a cornerstone technique for elucidating the intricate world of glycans. By introducing this compound, often in its acetylated form for enhanced cell permeability, researchers can tag and track glycoconjugates.

The cellular machinery can process 6-Azido-6-deoxy-D-glucose, incorporating it into various glycoconjugates. nih.gov This allows for the profiling of glycosylation pathways by introducing a chemical tag that can be later detected. The azide (B81097) group serves as a bioorthogonal handle, meaning it does not react with native cellular components. nih.govresearchgate.net This allows for specific labeling using reactions like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach reporter molecules such as fluorophores or biotin (B1667282). nih.govresearchgate.net

This strategy has been instrumental in the non-invasive imaging of glycans and has provided a handle for glycomic analysis. nih.gov The ability to introduce unnatural monosaccharides with azide modifications into cellular glycans through the cell's own biosynthetic machinery has opened new avenues for manipulating and studying glycans in a defined manner. nih.govresearchgate.net

The metabolic incorporation of 6-Azido-6-deoxy-D-glucose into glycoproteins allows for the study of their biosynthesis and turnover. Once the azide-modified sugar is integrated, it can be tagged, enabling the tracking of the glycoprotein's lifecycle within the cell. For instance, pulse-chase experiments, where cells are first incubated with the azide sugar and then transferred to a medium without it, have been used to observe the turnover rates of labeled proteins. nih.gov

This technique provides a dynamic view of glycoprotein (B1211001) metabolism, offering insights into how these crucial molecules are synthesized, transported, and eventually degraded under various cellular conditions. The ability to enrich and identify these tagged glycoproteins further aids in understanding their specific roles in cellular processes. nih.gov

Probing Cellular Processes with this compound Derivatives

The versatility of this compound extends to probing a variety of fundamental cellular processes, from tracking glycan movement to dissecting metabolic pathways.

A primary application of 6-Azido-6-deoxy-D-glucose is the visualization and tracking of glycans and glycoconjugates in living cells. ontosight.ai By feeding cells the per-O-acetylated version of 6-Azido-6-deoxy-D-glucose (Ac46AzGlc), which has improved cell permeability, researchers can achieve robust labeling of various proteins. nih.govnih.gov The incorporated azide group can then be chemoselectively ligated to a fluorescent probe, allowing for real-time imaging of glycan trafficking and localization within the cell. nih.gov This method has been successfully used to visualize glycans in different cell types. nih.gov

Table 1: Experimental Details for Live Cell Glycan Tracking

| Parameter | Details | Source |

| Compound Used | 1,2,3,4-O-acetyl-6-azido-6-deoxy-glucose (Ac46AzGlc) | nih.gov |

| Concentration | 200 μM | nih.gov |

| Incubation Time | 16 hours | nih.gov |

| Detection Method | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne-TAMRA tag | nih.gov |

| Observation | Labeling of proteins with varying intensities and patterns observed via in-gel fluorescence scanning. | nih.gov |

Derivatives of 6-deoxy-D-glucose are valuable tools for investigating glucose metabolism and transport. ontosight.ai Since the hydroxyl group at the 6th position is replaced, these analogs, including 6-Azido-6-deoxy-D-glucose, can be transported into the cell by glucose transporters (GLUTs) but may not be fully metabolized in the same way as glucose. nih.govnih.gov This allows researchers to study the transport process itself. Competition assays have shown that the uptake of azide-modified sugars can be suppressed by D-glucose, confirming their transport via GLUTs. nih.gov The use of specific GLUT inhibitors further solidifies this understanding. nih.gov

Research has revealed that 6-Azido-6-deoxy-D-glucose can be used to probe the activity and substrate promiscuity of O-GlcNAc Transferase (OGT), an enzyme that adds O-linked N-acetylglucosamine (O-GlcNAc) to proteins. nih.govnih.gov When cells are treated with the acetylated form of 6-Azido-6-deoxy-D-glucose, the compound is metabolized to UDP-6-azido-6-deoxy-glucose (UDP-6AzGlc) inside the cells. nih.govacs.org This nucleotide sugar analog is then used by OGT as a donor substrate to modify various intracellular proteins. nih.govacs.org

The labeling pattern observed is consistent with known O-GlcNAc modifications, indicating that OGT can accept this altered sugar substrate. nih.govnih.gov In vitro experiments with recombinant OGT have confirmed its ability to utilize UDP-6AzGlc. nih.govacs.org These findings highlight the promiscuity of OGT and have even led to the discovery of endogenous O-glucose modifications on cellular proteins, suggesting a broader role for OGT in cellular regulation than previously understood. nih.govnih.gov

Table 2: Key Findings on OGT Promiscuity with 6-Azido-6-deoxy-D-glucose

| Finding | Experimental Evidence | Source |

| Protein Labeling | Treatment of mammalian cells with Ac46AzGlc results in robust labeling of a variety of proteins. | nih.govnih.gov |

| OGT Substrate | UDP-6AzGlc is produced in living cells and is accepted as a substrate by recombinant OGT in vitro. | nih.govacs.org |

| Labeling of Known O-GlcNAcylated Proteins | Known O-GlcNAcylated proteins are labeled by 6AzGlc treatment. | nih.govnih.gov |

| Discovery of O-Glucose Modification | Proteomic analysis identified endogenous O-glucose modifications on host cell factor (HCF). | nih.gov |

Analysis of Intracellular O-glucose Modification

Research has demonstrated that 6-Azido-6-deoxy-D-glucose (6AzGlc), in its per-O-acetylated form, can be used to label a variety of proteins in mammalian cells. nih.gov This labeling pattern is consistent with O-GlcNAc modifications, indicating that the enzyme O-GlcNAc transferase (OGT) exhibits promiscuity towards its donor sugar substrates. nih.gov

Further investigation confirmed that treating cells with 6AzGlc leads to the labeling of known O-GlcNAcylated proteins. nih.govnih.gov This is because the cells metabolize 6AzGlc into the corresponding UDP-6AzGlc donor sugar, which is then utilized by OGT. nih.govnih.gov In vitro experiments have also shown that recombinant OGT can indeed use UDP-6AzGlc as a substrate. nih.govnih.gov

Proteomic analysis has successfully identified several proteins modified by 6AzGlc in mammalian cells. nih.govresearchgate.net This research has also led to the discovery of an endogenous O-glucose modification on the host cell factor. nih.govnih.gov These findings suggest that OGT can modify proteins with both N-acetyl-glucosamine and glucose, raising the possibility that intracellular O-glucose modification might be a more common modification under specific conditions or in certain tissues. nih.govnih.gov

| Cell Type | Labeled Proteins | Key Finding |

| Mammalian Cells | Various proteins, including known O-GlcNAcylated proteins | O-GlcNAc transferase (OGT) can use UDP-6AzGlc as a substrate, leading to protein labeling. nih.govnih.gov |

| Mammalian Cells | Host cell factor | Discovery of endogenous O-glucose modification on a host cell factor. nih.gov |

Development of Glycoconjugates and Modified Biomolecules

The azide group on this compound makes it a useful building block for creating various glycoconjugates and modified biomolecules through bioorthogonal chemistry. sigmaaldrich.com

Synthesis of Glycopeptides and Glycolipids

The unique structure of this compound allows for its use in synthesizing complex molecules. For instance, it has been used in the synthesis of two 6-azido-6-deoxy derivatives of phosphatidylinositol (PI) with different fatty acid chains. nih.gov These syntheses began with methyl α-d-glucopyranoside and involved several regioselective transformations, with the Ferrier rearrangement being a critical step. nih.gov The resulting PI derivatives contain an azido (B1232118) group in the inositol (B14025) residue, which allows for their further functionalization using bioorthogonal reactions. nih.gov These derivatives are valuable probes for studying PI biology, including its phosphorylation and interactions with other molecules within the cell. nih.gov

Creation of Siderophore Conjugates for Bacterial Studies

Siderophores are small molecules that bacteria release to scavenge for iron in their environment. nih.gov The "Trojan horse" strategy involves linking antibiotics to siderophores to facilitate their entry into bacterial cells. nih.gov UDP-6-azido-6-deoxy-D-glucose has been utilized in the synthesis of siderophore conjugates. mybiosource.com These conjugates can be used to transport functional reagents across the cell membranes of bacteria, aiding in the study of these microorganisms. mybiosource.com

Labeling and Visualization of Proteins and DNA

The azido group of this compound allows for the labeling and tracking of glycoproteins and other carbohydrate-containing molecules within cells. ontosight.ai The azide can be reduced to an amine, which can then be attached to a fluorescent tag. mybiosource.com This method has been used to create a fluorescent tag for 5-(hydroxymethyl)cytosine in DNA. mybiosource.com Furthermore, stable isotope labeling with U-13C6-Glucose has been employed to trace chromosomes during cell division. nih.gov In cell cultures, nucleotides, the building blocks of DNA, are synthesized from glucose. nih.gov By using glucose labeled with a stable isotope, researchers can track the replication and segregation of chromosomes. nih.gov

Enzymatic Activity Modulation

This compound as a Glycosidase Inhibitor

Some derivatives of this compound have been investigated for their potential to inhibit glycosidases, enzymes that break down carbohydrates. For instance, N-substituted iminosugar C-glycosides derived from this compound have been synthesized and tested for their ability to inhibit α-glucosidase. semanticscholar.org One particular derivative, 6e, was found to be a potent and reversible uncompetitive inhibitor of α-glucosidase. semanticscholar.org

| Compound | Enzyme Target | Inhibition Type |

| N-substituted iminosugar C-glycoside (6e) | α-glucosidase | Reversible, Uncompetitive semanticscholar.org |

Advanced Materials Science Applications of 6 Azido 6 Deoxy D Glucopyranose Derivatives

Synthesis of Novel Glycopolymeric Materials

The synthesis of glycopolymers—polymers decorated with carbohydrate moieties—has been significantly advanced by the use of 6-azido-6-deoxy-D-glucopyranose and similar azido (B1232118) sugars. These materials are of great interest due to their resemblance to natural glycoproteins, which play crucial roles in biological recognition processes. nih.gov

The primary method for incorporating azido sugars into polymers is through click chemistry, a set of biocompatible reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. scripps.edutcichemicals.com The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and an alkyne. scripps.edu

Researchers have employed several strategies to create well-defined glycopolymers using this approach:

"Grafting to" method: A pre-formed polymer backbone with pendant alkyne groups is reacted with an azido sugar, such as this compound. researchgate.net

"Grafting from" method: A glycomonomer is first synthesized by reacting an azido sugar with an alkyne-containing monomer. This glycomonomer is then polymerized. researchgate.netmonash.edu

One-pot synthesis: Living radical polymerization and CuAAC are performed concurrently to produce the glycopolymer in a single step. nih.gov

These methods allow for precise control over the glycopolymer's architecture, including the density and presentation of the sugar units, which is critical for their biological activity. nih.gov For instance, well-defined glycopolymers have been synthesized via a combination of CuAAC and ring-opening metathesis polymerization (ROMP) to create polymers with highly ordered sugar units. rsc.org Similarly, a combination of living radical polymerization and ring-closure strategies has been used to create cyclic glycopolymers. kyushu-u.ac.jp

| Polymerization Technique | Description | Key Feature | Reference |

|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | A controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. | Precise control over polymer architecture. | researchgate.net |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | Another controlled/"living" radical polymerization technique that enables the synthesis of polymers with complex architectures. | Versatility in monomer choice and reaction conditions. | kyushu-u.ac.jp |

| Ring-Opening Metathesis Polymerization (ROMP) | A chain-growth polymerization driven by the relief of ring strain in cyclic olefins. | Production of polymers with high molecular weights and controlled stereochemistry. | rsc.org |

Fabrication of Carbohydrate-Based Functional Materials

The unique properties of this compound derivatives have been harnessed to create a variety of functional materials with applications in nanotechnology and biomedicine. The azide group serves as a versatile handle for attaching the sugar to different substrates and molecules.

One significant area of application is the development of glyco-gold nanoparticles (GAuNPs) . beilstein-journals.orgnih.gov These nanoparticles are functionalized with carbohydrates on their surface, which can then be used for targeted drug delivery, as nanosensors, and in bioimaging. beilstein-journals.orgnih.gov The azide group on the sugar allows for its efficient attachment to the gold nanoparticle surface, often through a thiol linkage or via strain-promoted azide-alkyne cycloaddition (SPAAC). beilstein-journals.orgnih.gov For example, GAuNPs have been designed to target cancer cells, which often overexpress certain carbohydrate-binding proteins (lectins). beilstein-journals.org

Another application is the creation of "Sugar Chips" or glycoarrays. nih.gov These are surfaces, such as optical fibers or microarrays, that are decorated with specific carbohydrates. nih.govnih.gov These chips can be used to study carbohydrate-protein interactions in a high-throughput manner. nih.gov The azido sugar can be attached to an azide-functionalized surface to create these arrays. nih.gov

Furthermore, cellulose derivatives have been synthesized by reacting 6-azido-6-deoxy-cellulose with propargylated sugars via CuAAC. researchgate.net This creates a novel, all-sugar-based material with potential applications in biomaterials and drug delivery. researchgate.net

| Material | Fabrication Method | Application | Reference |

|---|---|---|---|

| Glyco-gold Nanoparticles (GAuNPs) | Coating gold nanoparticles with thiol-ending neoglycoconjugates or using SPAAC to link azido-sugars. | Drug delivery, nanosensors, bioimaging. | beilstein-journals.orgnih.gov |

| "Sugar Chips" / Glycoarrays | Covalent attachment of azido-sugars to functionalized surfaces (e.g., via microcontact printing). | Studying carbohydrate-protein interactions. | nih.gov |

| Cellulose Derivatives | Azide-alkyne click chemistry between azido-cellulose and alkyne-sugars. | Biomaterials, drug delivery. | researchgate.net |

Analytical and Spectroscopic Characterization Techniques for 6 Azido 6 Deoxy D Glucopyranose and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of 6-Azido-6-deoxy-D-glucopyranose. Commercial suppliers routinely use HPLC to ensure their products meet high-purity standards, which are critical for reliable outcomes in subsequent applications like click chemistry and metabolic labeling. Purity levels are typically reported as a percentage, representing the proportion of the main compound in the sample.

Research involving the synthesis of more complex derivatives, such as phosphatidylinositol (PI) analogues containing the 6-azido-6-deoxy moiety, also employs HPLC to verify the purity of the final products. For instance, the synthesis of 6-azido-6-deoxy PI derivatives yielded products with purities greater than 96%, as confirmed by HPLC analysis. nih.gov This level of purity is crucial for ensuring that biological effects observed in later experiments can be confidently attributed to the synthesized compound.

Table 1: Reported Purity of this compound via HPLC

| Purity Level | Supplier/Source Context | Reference |

|---|---|---|

| ≥98% | Commercial Product Specification | setabiomedicals.com |

| ≥95% | Commercial Product Specification | nih.govacs.org |

Mass Spectrometry (MS) in Structural Elucidation of Derivatized this compound

Mass spectrometry is an indispensable tool for the structural confirmation of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements. This precision allows for the determination of the elemental composition of the parent molecule and its synthetic intermediates, confirming that the correct chemical transformations have occurred.

In the synthesis of complex phosphatidylinositol analogues incorporating the 6-azido-6-deoxy-inositol headgroup, HR-ESI-TOF MS was used to characterize both the final products and key intermediates. nih.gov The observed mass-to-charge ratios (m/z) were compared against the calculated theoretical values, providing unambiguous confirmation of their structures.

Table 2: HR-ESI-TOF MS Data for Derivatized 6-Azido-6-deoxy-inositol Species

| Compound Description | Ion Formula | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| Fully protected PI analogue intermediate | [C₇₄H₁₁₉N₄O₁₆P + NH₄]⁺ | 1364.8383 | 1364.8367 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed three-dimensional structure and stereochemistry of this compound and its precursors. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are used to assign all proton and carbon signals and to establish the connectivity and spatial orientation of atoms within the pyranose ring. biosynth.com

For instance, high-resolution ¹H and ¹³C NMR analysis of the related compound, methyl 6-deoxy-6-iodo-α-D-glucopyranoside, confirmed its ⁴C₁ chair conformation in solution. nih.gov The chemical shifts (δ) and coupling constants (J) provide definitive information about the configuration of the hydroxyl and azidomethyl groups. In aqueous solutions, sugars like 6-deoxy-D-altrose can exist as a mixture of α and β anomers in both pyranose and furanose forms, all of which can be identified and characterized by their unique NMR signals. nih.gov Similar analyses are applied to this compound to confirm that the stereochemistry of the parent D-glucose molecule is retained at the C2, C3, C4, and C5 positions after the introduction of the azide (B81097) group at C6.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for 6-Deoxy-Sugar Anomers in D₂O

| Anomer Form | Nucleus | Signal | Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| α-pyranose | ¹³C | C-1 | 96.05 | nih.gov |

| β-pyranose | ¹³C | C-1 | 92.18 | nih.gov |

| α-pyranose | ¹H | H-1 | 5.32 | nih.gov |

| β-pyranose | ¹H | H-1 | 4.74 | nih.gov |

| 6-deoxy-D-altrose (mixture) | ¹³C | C-6 | 18.82 - 20.24 | nih.gov |

Infrared (IR) and Raman Spectroscopy for Azide Group Detection

Infrared (IR) and Raman spectroscopy are pivotal for directly confirming the presence of the azide functional group (–N₃) in this compound. The azide group possesses a strong and characteristic asymmetric stretching vibration that appears in a relatively uncluttered region of the IR spectrum, making it an excellent vibrational reporter.

Studies using Fourier Transform Infrared (FTIR) spectroscopy on 6-azido-6-deoxy-D-glucose in water show a distinct absorption peak for the N₃ stretch. researchgate.net The precise frequency of this peak is sensitive to the local environment of the azide group. This property has been leveraged in advanced techniques like 2D-IR spectroscopy to probe the structure and dynamics of azide-labeled carbohydrates. researchgate.net Similarly, Raman spectroscopy can detect this azide vibration. While conventional Raman might have low sensitivity, Surface-Enhanced Raman Spectroscopy (SERS) can dramatically amplify the signal, enabling the detection of molecules like D-glucose when bound to nanostructured metallic surfaces. nih.gov This enhancement makes SERS a promising technique for studying conjugates of this compound on surfaces.

Table 4: Characteristic Vibrational Frequencies for Azide Group Detection

| Technique | Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|---|

| FTIR | 6-Azido-6-deoxy-D-glucose | N₃ asymmetric stretch | ~2100 | researchgate.net |

Spectrophotometric and Fluorometric Methods for Labeled Conjugates

Once this compound is incorporated into a larger biomolecule, spectrophotometric and fluorometric methods are essential for detection and quantification. These methods typically rely on the "click" reaction, where the azide group is covalently linked to a reporter molecule containing a terminal alkyne.

Fluorometric Methods: This is the most common approach. The azido-sugar is reacted with an alkyne-derivatized fluorophore, such as a coumarin, fluorescein (B123965) (FAM), or BODIPY dye. nih.govnih.govrsc.org This conjugation yields a fluorescently tagged biomolecule that can be visualized and quantified with high sensitivity. A key advantage is the use of "turn-on" probes, which are non-fluorescent until they react with the azide, minimizing background signal. nih.govrsc.org These techniques are widely used in various applications:

In-gel Fluorescence: Proteins that have been metabolically modified with the azido-sugar can be detected directly in a polyacrylamide gel after reacting the gel with a fluorescent alkyne probe. nih.gov

Fluorescence Microscopy: Cells that metabolically incorporate the azido-sugar can be imaged to visualize the location of specific glycans. researchgate.net

Flow Cytometry: Cells labeled with the azido-sugar and a fluorescent probe can be quantified. researchgate.net

Future Perspectives and Emerging Research Directions

Expansion of Bioorthogonal Chemistry Applications

6-Azido-6-deoxy-D-glucopyranose serves as a pivotal metabolic chemical reporter in the field of bioorthogonal chemistry. nih.gov Once introduced to living cells, it is processed by cellular machinery in a manner similar to natural glucose. The key to its utility lies in the azido (B1232118) group (-N3), which acts as a bioorthogonal handle. This handle does not react with native biological molecules but can be selectively targeted by externally introduced probe molecules containing a complementary reactive group, such as an alkyne.

This selective reactivity, often achieved through "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enables researchers to attach fluorescent tags, affinity labels, or other molecules to the sugar after it has been incorporated into cellular structures. A primary application of this technique is the visualization and study of protein-specific glycation and glycosylation patterns in living cells, providing real-time insights into these crucial cellular processes. sigmaaldrich.cn The expansion of this technology is expected to allow for more complex and multi-faceted labeling experiments, furthering our understanding of cell signaling and metabolism.

Rational Design of this compound Analogs for Enhanced Specificity

The core structure of this compound provides a versatile scaffold for the rational design of novel chemical probes. By chemically modifying other parts of the glucose molecule, scientists can create analogs with enhanced specificity for particular enzymes or cellular pathways. This allows for more targeted investigations into specific biological questions.

A notable example is the synthesis of 6-azido-6-deoxy derivatives of phosphatidylinositol (PI), a class of lipids crucial for cell membrane structure and signaling. nih.gov In these analogs, the 6-azido-6-deoxy-inositol moiety is attached to different fatty acid chains. The azido group is strategically placed to allow for further functionalization under bioorthogonal conditions, creating powerful tools to investigate PI phosphorylation, its interactions with other molecules, and the role of lipid structures in these processes. nih.gov Similarly, the synthesis of iminosugar analogs from intermediates like 6-azido-6-deoxy-1,2-O-isopropylidene-α-d-glucofuranose represents another avenue for creating highly specific probes for biological investigation. researchgate.net

Integration with Proteomic and Glycomic Technologies for Systems-Level Analysis

The combination of this compound labeling with advanced analytical techniques like proteomics and glycomics offers a powerful strategy for systems-level biological analysis. Research has shown that a modified version, 1,2,3,4-O-acetyl-6-azido-6-deoxy-glucose (Ac46AzGlc), can be used to label a wide array of proteins in mammalian cells. nih.gov

This approach has yielded significant discoveries. For instance, it revealed that the enzyme O-GlcNAc transferase (OGT) exhibits substrate promiscuity, meaning it can utilize sugars other than its primary substrate. nih.gov Studies demonstrated that the UDP-6AzGlc donor sugar is produced in living cells and that OGT can transfer this modified sugar onto proteins. nih.govnih.gov By using proteomic analysis to identify the proteins labeled with 6-azido-6-deoxy-glucose, researchers were able to identify specific modification sites. This line of inquiry led to the catalyzed discovery of a previously unknown endogenous O-glucose modification on the host cell factor (HCF) protein in primary human T cells, highlighting the potential for this compound to uncover novel biological modifications. nih.govnih.gov

Potential in Advanced Drug Discovery and Diagnostics

The unique properties of this compound position it as a promising candidate for the development of advanced drug delivery systems and diagnostic tools. ontosight.ai Its ability to be metabolized and incorporated into cellular structures can be leveraged for targeted therapy. One emerging concept is the "click to release" strategy, where a therapeutic agent is attached to the azido-sugar. cas.org This drug-conjugate could be administered, and upon incorporation into target cells, a second, alkyne-containing molecule would be introduced to trigger the release of the active drug precisely at the desired location, potentially increasing efficacy while reducing side effects. cas.org

In diagnostics, the compound's role as a metabolic reporter can be harnessed for enhanced imaging. For example, cells with high glucose uptake, such as many types of tumor cells, could be visualized by detecting the incorporated azido-sugar. This approach could lead to more sensitive and specific diagnostic methods for various diseases. ontosight.aicas.org

Development of Smart Materials from this compound Building Blocks

The bioorthogonal reactivity of this compound makes it a valuable building block for the synthesis of novel "smart" materials. These materials can be designed to interact with biological systems in a controlled and specific manner. For instance, it can be used in the development of glycopolymeric materials for biomedical applications. ontosight.ai

By incorporating this compound into polymer chains, scientists can create materials with surfaces that can be chemically modified in situ using click chemistry. This could be used to attach signaling molecules, proteins, or other factors to guide cell growth in tissue engineering scaffolds or to create surfaces that can selectively capture specific cells or biomolecules. The potential exists to create materials that respond to biological stimuli, releasing therapeutic agents or changing their physical properties upon detecting a specific biological trigger.

Research Findings Summary

| Research Area | Key Finding | Significance |

| Enzyme Substrate Specificity | The metabolic reporter 6-azido-6-deoxy-glucose revealed that O-GlcNAc transferase (OGT) is promiscuous and can use UDP-6AzGlc as a substrate in living cells. nih.govnih.gov | Expands the known substrate scope of a key enzyme in cell signaling and provides tools to study its function. |

| Discovery of Modifications | Proteomic analysis of cells treated with 6-azido-6-deoxy-glucose led to the discovery of an endogenous O-glucose modification on the host cell factor (HCF) protein. nih.govnih.gov | Uncovered a novel post-translational modification, suggesting new layers of protein regulation. |

| Chemical Probe Synthesis | 6-azido-6-deoxy derivatives of phosphatidylinositol (PI) have been synthesized to serve as probes for studying lipid biology. nih.gov | Provides specialized molecular tools to investigate the roles of specific lipids in cell signaling and membrane function. |

| Bioorthogonal Labeling | The compound is effectively used as a chemical reporter to visualize protein-specific glycation in living cells via click chemistry. sigmaaldrich.cn | Enables real-time imaging and study of glycosylation processes, which are fundamental to many biological functions. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.